molecular formula C13H23NO4 B1375382 1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate CAS No. 1365887-44-0

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

Cat. No. B1375382
M. Wt: 257.33 g/mol
InChI Key: VNLLBTSMSLITGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1365887-44-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1-(tert-butyl) 3-methyl 5-methylpiperidine-1,3-dicarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is stored at room temperature in an inert atmosphere . The physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate has notable applications in synthesis and pharmaceutical development. One of its derivatives, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, is an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis process proposed for this compound is efficient and suitable for industrial scale-up, offering significant potential for the development of new pharmaceuticals (Chen Xin-zhi, 2011).

In Synthesis of Pipecolic Acid Derivatives

The compound has been instrumental in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. An interesting aspect is the use of the vinylfluoro group as an acetonyl cation equivalent, showcasing the compound's versatility in organic synthesis (Purkayastha et al., 2010).

As a Chiral Auxiliary

In the realm of chiral synthesis, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related derivative, have been prepared from L-alanine. These compounds have been used effectively as auxiliaries in dipeptide synthesis, demonstrating the compound's utility in producing enantiomerically pure substances (Studer et al., 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

The compound's derivatives have also been utilized in highly stereoselective hydroformylation reactions. These reactions are significant for the synthesis of homochiral amino acid derivatives, which are of considerable synthetic value (Kollár & Sándor, 1993).

In NMR Research

O-tert-Butyltyrosine, a derivative of this compound, has been used in NMR research for high-molecular-weight systems and measurements of submicromolar ligand binding affinities. Its tert-butyl group serves as an NMR tag, presenting an easily detectable signal in spectral regions with limited overlap, thus enhancing NMR analysis capabilities (Chen et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLLBTSMSLITGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate

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